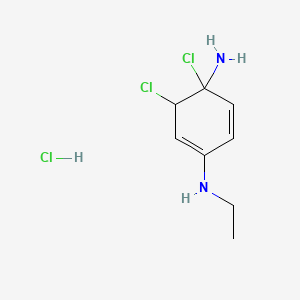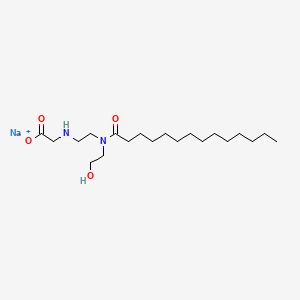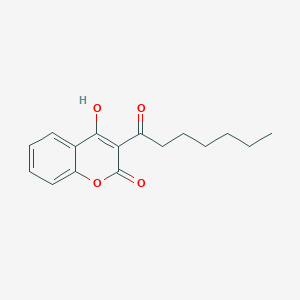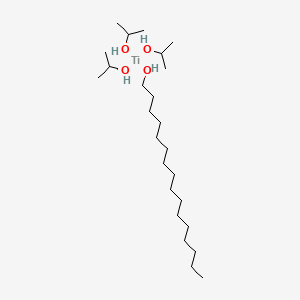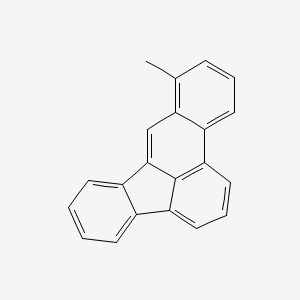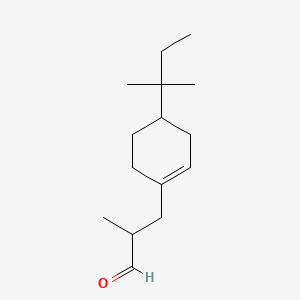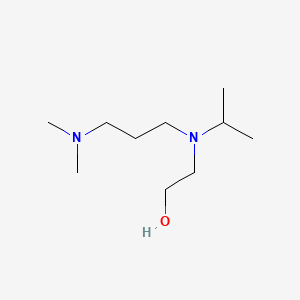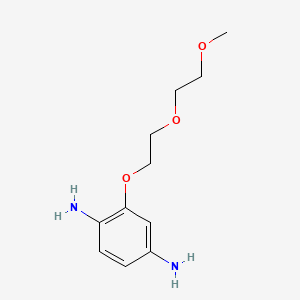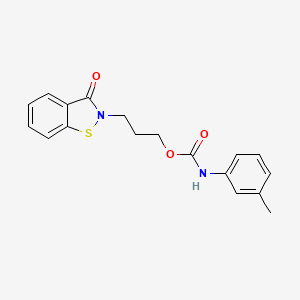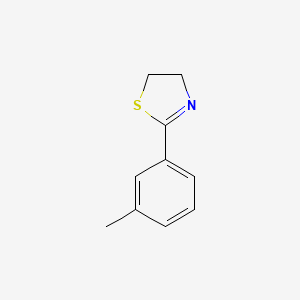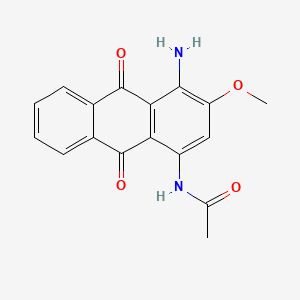![molecular formula C13H20O2 B12684540 (3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methyl acetate CAS No. 84864-55-1](/img/structure/B12684540.png)
(3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,7,7-Trimethylbicyclo[410]hept-3-EN-2-YL)methyl acetate is a chemical compound with the molecular formula C13H20O2 It is known for its unique bicyclic structure, which includes a bicyclo[410]heptane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methyl acetate typically involves the reaction of (3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of (3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methyl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione
- 4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one
Uniqueness
(3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methyl acetate is unique due to its specific bicyclic structure and the presence of an acetate ester group. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
特性
CAS番号 |
84864-55-1 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC名 |
(3,7,7-trimethyl-2-bicyclo[4.1.0]hept-3-enyl)methyl acetate |
InChI |
InChI=1S/C13H20O2/c1-8-5-6-11-12(13(11,3)4)10(8)7-15-9(2)14/h5,10-12H,6-7H2,1-4H3 |
InChIキー |
MJGOVIGTDWZKNJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC2C(C1COC(=O)C)C2(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


